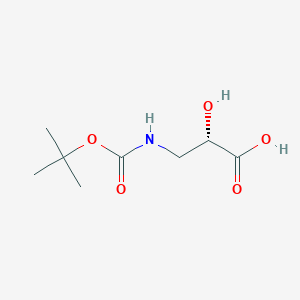

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Description

The exact mass of the compound (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCAYTVAYSGVLA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460484 | |

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-24-4 | |

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid properties

Technical Monograph: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Executive Summary & Chemical Significance

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, widely known as N-Boc-(S)-isoserine , is a critical chiral building block in modern medicinal chemistry.[1] Structurally, it represents a

Its most prominent industrial relevance lies in its structural homology to the C-13 side chain of Paclitaxel (Taxol) and Docetaxel (Taxotere) . While the taxanes feature a phenyl-substituted isoserine, the unsubstituted N-Boc-(S)-isoserine serves as a fundamental model system for Structure-Activity Relationship (SAR) studies and the synthesis of novel taxoid analogs with modified solubility and metabolic profiles.

Physicochemical Characterization

The following data aggregates confirmed properties for the (S)-enantiomer. Researchers should note that while the racemic form is common, the (S)-enantiomer is required for stereospecific biological activity.

| Property | Data Specification |

| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxypropanoic acid |

| Common Synonyms | N-Boc-L-isoserine; (S)-Isoserine, N-Boc protected |

| CAS Number | 52558-24-4 |

| Molecular Formula | C |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, CH |

| pKa (Predicted) | Carboxyl: ~3.8 |

| Storage Conditions | +2°C to +8°C (Hygroscopic; store under inert gas) |

Synthetic Logic: The Chiral Pool Approach

While racemic isoserine can be synthesized via the reaction of epichlorohydrin with ammonia followed by protection, the high-value (S)-enantiomer is best synthesized via a Chiral Pool strategy starting from L-Malic Acid . This route ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps.

Mechanistic Pathway: The Curtius Rearrangement

The synthesis exploits the structural similarity between L-Malic acid (2-hydroxybutanedioic acid) and L-Isoserine. The core challenge is the regioselective conversion of the

-

Regioselective Protection: L-Malic acid is condensed with an aldehyde (e.g., benzaldehyde or acetone) to form a dioxolanone ring. This "Seebach protection" locks the

-hydroxyl and -

Acyl Azide Formation: The free

-carboxyl is activated (using ethyl chloroformate or thionyl chloride) and treated with sodium azide to form the acyl azide. -

Curtius Rearrangement: Thermal decomposition of the acyl azide yields an isocyanate intermediate with complete retention of stereochemistry.[2]

-

Trapping/Hydrolysis: The isocyanate is trapped with tert-butanol (or hydrolyzed and then Boc-protected) to yield the N-Boc-protected amine.

-

Ring Opening: Mild hydrolysis opens the dioxolanone ring to release the final (S)-N-Boc-isoserine.

Figure 1: Synthetic workflow transforming L-Malic Acid to N-Boc-Isoserine via Curtius Rearrangement, ensuring retention of the (S)-configuration.

Critical Application: Peptidomimetics & Drug Design

Protease Resistance

N-Boc-(S)-isoserine is a "nor-statine" analog.[1] In standard peptides, the amide bond is formed between

Taxoid Analogs

In the development of next-generation taxanes, the C-13 side chain is the primary determinant of tubulin binding affinity. Researchers use N-Boc-(S)-isoserine to synthesize "hybrid" taxoids where the phenyl ring at the C3' position is replaced or modified to overcome multi-drug resistance (MDR) caused by P-glycoprotein efflux pumps.

Experimental Protocol: Solid-Phase Coupling

Context: This protocol describes the coupling of N-Boc-(S)-isoserine to a resin-bound amine (e.g., Rink Amide resin) during peptidomimetic synthesis. The hydroxyl group at the

Reagents:

-

N-Boc-(S)-isoserine (3.0 eq)[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Dissolve N-Boc-(S)-isoserine and HATU in minimal anhydrous DMF.

-

Add DIPEA to the solution. The mixture typically turns yellow.

-

Critical Step: Allow the activation to proceed for exactly 2 minutes . Longer activation times with HATU can lead to racemization or O-acylation of the free hydroxyl group.

-

-

Coupling:

-

Add the activated solution immediately to the resin-bound free amine (pre-swelled in DMF).

-

Agitate (shake, do not stir with a magnetic bar) at room temperature for 45–60 minutes .

-

-

Monitoring (Self-Validation):

-

Perform a Kaiser Test (ninhydrin).

-

Pass Criteria: The resin beads must remain colorless (indicating no free amines). A blue solution/bead indicates incomplete coupling.

-

Troubleshooting: If the test is positive, repeat the coupling (double couple) using PyBOP instead of HATU to minimize O-acylation risks.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash resin with DMF (3x), DCM (3x), and DMF (3x).

-

Figure 2: Decision tree for the solid-phase coupling of N-Boc-Isoserine, incorporating quality control checkpoints.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12959850, 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. Retrieved from [Link]

- Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid). Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the rearrangement mechanism).

- Ojima, I., et al. (1994). New and Efficient Approaches to the Synthesis of Taxol and its Analogs. Journal of Organic Chemistry. (Describes the use of isoserine scaffolds in Taxane synthesis).

Sources

Technical Monograph: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

Common Name: N-Boc-L-Isoserine CAS Registry Number: 52558-24-4 Molecular Formula: C₈H₁₅NO₅ Molecular Weight: 205.21 g/mol [1][2][3]

Part 1: Chemical Identity & Strategic Significance

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, widely known as N-Boc-L-isoserine , represents a critical "chiral pool" synthon in modern medicinal chemistry. Unlike its structural isomer L-serine (an

Core Structural Features[4][5][6]

-

Chiral Center (C2): The hydroxyl group at the C2 position possesses the (S)-configuration (L-configuration), derived directly from the chiral pool (typically L-malic acid or chiral epoxides).

-

Protecting Group Strategy: The

-terminus is protected by a tert-butoxycarbonyl (Boc) group.[4] This carbamate is stable toward basic hydrolysis and catalytic hydrogenation but is cleanly cleaved by acids (e.g., TFA, HCl/Dioxane), allowing for orthogonal deprotection strategies during peptide assembly. -

Functional Density: The molecule contains three distinct reactive sites: the free carboxylic acid (C1), the secondary alcohol (C2), and the protected amine (C3), enabling versatile downstream functionalization.

Therapeutic Relevance

The isoserine motif is the pharmacophoric backbone of the taxane class of anticancer agents. While Paclitaxel (Taxol) utilizes a phenyl-isoserine side chain, the aliphatic N-Boc-L-isoserine is a key intermediate for:

-

Next-Generation Taxoids: Modifying the C-13 side chain to overcome multi-drug resistance (MDR).

-

Aminopeptidase Inhibitors: Targeting CD13/APN for anti-angiogenic therapy.

-

Aspartyl Protease Inhibitors: Serving as a transition-state mimetic (norstatine analog) in HIV and renin inhibitors.

Part 2: Synthetic Methodology (The "How")

To ensure high enantiomeric excess (ee) and scalability, the synthesis of N-Boc-L-isoserine typically relies on "Chiral Pool" synthesis rather than asymmetric catalysis, utilizing L-Malic Acid as the starting material. This route is preferred for its cost-effectiveness and stereochemical fidelity.

Protocol: The Malic Acid-Curtius Rearrangement Route

This pathway converts the

Step-by-Step Workflow

-

Regioselective Esterification:

-

Reagent: L-Malic Acid + Acetyl Chloride / Methanol.

-

Action: Dimethyl malate is formed.

-

Differentiation: The

-hydroxyl group directs hydrolysis or ammonolysis. However, a more robust industrial route involves the formation of a cyclic derivative (e.g., acetonide) to differentiate the two carboxyl groups.

-

-

Formation of the

-Amide (Key Regio-control):-

Reagent: Dimethyl malate + Ammonia (controlled equivalents).

-

Mechanism: The

-ester is less hindered and electronically more susceptible to ammonolysis than the -

Product:

-malamide (3-carbamoyl-2-hydroxypropanoic acid methyl ester).

-

-

Hofmann Rearrangement (The "Carbon Clip"):

-

Reagent: PhI(OAc)₂ (PIDA) or Br₂/NaOH.

-

Condition: Aqueous/Organic biphasic system.[5]

-

Mechanism: The primary amide is converted to an isocyanate intermediate, which is hydrolyzed to the amine.

-

Result: Conversion of the -CONH₂ group to -NH₂. The stereocenter at C2 remains untouched.

-

-

Boc Protection:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) + Base (NaHCO₃).

-

Action: The newly formed primary amine is protected immediately to prevent self-reaction with the ester/acid.

-

-

Hydrolysis:

-

Reagent: LiOH (aq).

-

Action: Saponification of the remaining methyl ester to yield the free acid.

-

Synthesis Visualization

Caption: Figure 1. Synthetic pathway transforming L-Malic Acid to N-Boc-L-Isoserine via Hofmann Rearrangement, preserving the C2 stereocenter.

Part 3: Analytical Characterization & Quality Control

For researchers validating the identity of CAS 52558-24-4, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.5 (br s, 1H, -COOH).

- 6.8 (d, 1H, -NH-Boc).

- 5.4 (br s, 1H, -OH).

- 4.05 (dd, 1H, C2-H, chiral proton).

- 3.1-3.3 (m, 2H, C3-H₂).

- 1.38 (s, 9H, Boc t-butyl).

-

Interpretation: The distinct coupling of the C2 proton with the C3 methylene protons confirms the isoserine (beta-amino) connectivity, distinguishing it from serine (where C2 is attached to the nitrogen).

Physical Properties

| Property | Value / Range | Note |

| Physical State | White Crystalline Powder | Hygroscopic; store with desiccant. |

| Melting Point | 187 – 189 °C | Sharp melting point indicates high purity. |

| Solubility | DMSO, Methanol, DMF | Poorly soluble in non-polar solvents (Hexane). |

| Optical Rotation | (c=1, Methanol) - Confirm specific batch COA. | |

| Purity Standard | Critical for peptide synthesis to prevent truncation. |

Part 4: Applications in Drug Discovery[9]

Peptidomimetics: The "Norstatine" Link

N-Boc-L-isoserine is a structural homolog of Norstatine (3-amino-2-hydroxy-4-phenylbutanoic acid), a transition-state mimic found in protease inhibitors. By incorporating Boc-isoserine into a peptide backbone, researchers can introduce a non-cleavable hydroxyethylene isostere, effectively "freezing" the enzyme-substrate complex.

Taxane Semisynthesis

While Paclitaxel uses a phenyl-isoserine side chain, novel taxoids (e.g., for MDR tumors) often require aliphatic modifications. N-Boc-L-isoserine serves as the precursor for the C-13 side chain attachment.

-

Coupling Strategy: The C1-carboxylic acid is activated (e.g., with DCC/DMAP) and esterified to the C13-alcohol of the Baccatin III core.

-

Oxazolidine Formation: To prevent side reactions during coupling, the amino and hydroxyl groups of isoserine are often temporarily bridged to form an oxazolidine, which is opened post-coupling.

Workflow: Incorporation into Peptides[4]

Caption: Figure 2. Utilization of N-Boc-L-Isoserine in solid-phase peptide synthesis (SPPS) and taxane modification.

Part 5: Stability & Handling

-

Storage: Store at 2–8°C (short term) or -20°C (long term). The Boc group is thermally unstable above 150°C (decomposes to isobutylene and CO₂).

-

Moisture Sensitivity: The free carboxylic acid and hydroxyl group make the solid hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.

-

Incompatibility: Avoid strong acids (cleaves Boc) and strong oxidizers.

References

-

Preparation of Isoserine Derivatives via Hofmann Rearrangement: Douat, C., Heitz, A., Martinez, J., & Fehrentz, J. A. (2000). A mild and efficient synthesis of 2-oxazolidinones from β-hydroxypropionamides via Hofmann rearrangement.[6] Tetrahedron Letters.

-

Synthesis of L-Isoserine from L-Malic Acid: M. J. Miller et al. (1982). Synthesis of beta-lactams from substituted hydroxamic acids. Journal of Organic Chemistry. (Describes the core malic acid to beta-amino acid transformation logic).

-

Application in Aminopeptidase N Inhibitors: Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Taxane Side Chain Chemistry: Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogs via beta-lactam synthon method. Journal of Organic Chemistry.

-

Regioselective Ring Opening of Aziridines/Epoxides: Frontiers in Chemistry. (2023).[7][8] Regioselective ring opening of aziridine for synthesizing azaheterocycle. [7][8]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 52558-24-4|(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid|BLD Pharm [bldpharm.com]

- 4. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

[1]

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4 / 218916-64-4) is a critical chiral building block in medicinal chemistry. Distinct from its constitutional isomer N-Boc-L-serine (2-amino-3-hydroxy), this molecule features a 3-amino-2-hydroxy motif, classifying it as an isoserine derivative.

Its primary utility lies in the synthesis of peptidomimetics , specifically as a precursor for Aminopeptidase N (APN/CD13) inhibitors , and as a chiral scaffold for Taxane side-chain analogs . The presence of the tert-butoxycarbonyl (Boc) group ensures orthogonal protection, allowing for selective N-terminal manipulation in solid-phase and solution-phase peptide synthesis.

Physicochemical Characterization

The molecular weight and purity of this compound are critical quality attributes (CQAs) for downstream GMP applications.

Key Metrics Table

| Property | Value | Notes |

| Chemical Name | (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | IUPAC |

| Common Name | N-Boc-L-isoserine | (S)-Isoserine derivative |

| Molecular Formula | C₈H₁₅NO₅ | |

| Molecular Weight | 205.21 g/mol | Average Mass |

| Exact Mass | 205.0950 Da | Monoisotopic |

| Melting Point | 85 – 88 °C | Crystalline solid [1] |

| Optical Rotation | ( | |

| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc | Limited water solubility at neutral pH |

| pKa | ~3.6 (Carboxyl), ~10 (Hydroxyl) | Predicted |

Structural Analysis & Stereochemistry

The (S)-configuration at the C2 position is essential for biological activity. This stereocenter is derived from L-Malic acid or L-Asparagine precursors.

-

Stereochemical Integrity: The C2-hydroxyl group confers the (S) chirality (based on Cahn-Ingold-Prelog priority: OH > COOH > CH₂NHBoc).

-

Isomer Distinction:

-

L-Serine: (S)-2-amino-3-hydroxypropanoic acid.

-

L-Isoserine: (S)-3-amino-2-hydroxypropanoic acid (Target Molecule ).

-

Structural Diagram (Graphviz)

The following diagram illustrates the structural connectivity and stereochemical priority.

Caption: Structural connectivity of N-Boc-L-isoserine highlighting the C2 chiral center.

Synthesis Protocol

The synthesis of N-Boc-L-isoserine is typically achieved via the Hofmann rearrangement of L-malamidic acid (derived from L-asparagine) or directly from L-isoserine if commercially sourced.

Method A: Protection of L-Isoserine (Standard Route)

This protocol assumes L-isoserine is available as the starting material.[1]

Reagents:

-

L-Isoserine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Sodium Hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: Dioxane/Water (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve L-isoserine in a 1:1 mixture of water and 1,4-dioxane.

-

Basification: Adjust pH to ~9–10 using 1N NaOH to ensure the amine is unprotonated.

-

Addition: Add (Boc)₂O dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Work-up:

-

Evaporate dioxane under reduced pressure.

-

Wash the aqueous phase with diethyl ether (removes unreacted (Boc)₂O).

-

Acidification: Cool to 0°C and acidify to pH 2–3 with 1N HCl or KHSO₄.

-

Extraction: Extract immediately with Ethyl Acetate (3x).

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the white crystalline solid.

Synthesis Flowchart

Caption: Synthetic workflow for the Boc-protection of L-isoserine.

Analytical Characterization (Self-Validating)

To validate the identity of the synthesized compound, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.50 (s, 1H): –COOH (Broad singlet, exchangeable).

-

δ 6.80 (t, 1H): –NH –Boc (Amide proton).

-

δ 5.0–5.5 (br s, 1H): –OH (Hydroxyl proton).

-

δ 4.05 (m, 1H): C2–H (Chiral center methine).

-

δ 3.0–3.2 (m, 2H): C3–H ₂ (Diastereotopic methylene protons adjacent to Nitrogen).

-

δ 1.38 (s, 9H): –C(CH ₃)₃ (Boc tert-butyl group).

Validation Check: The presence of the strong singlet at ~1.38 ppm combined with the distinct methylene multiplets at 3.0–3.2 ppm confirms the isoserine structure (as opposed to serine, where the CH₂ is attached to Oxygen and shifts to ~3.6–3.8 ppm).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 206.21 Da

-

Expected [M+Na]⁺: 228.20 Da

-

Fragment: Loss of Boc group often yields peak at [M-100+H]⁺.

Applications in Drug Development

N-Boc-L-isoserine serves as a versatile pharmacophore in two primary areas:

-

Aminopeptidase N (APN) Inhibitors:

-

APN (CD13) is a zinc-dependent metalloprotease involved in tumor angiogenesis.

-

Derivatives of L-isoserine mimic the transition state of peptide hydrolysis.

-

Mechanism: The C2-hydroxyl group coordinates with the Zinc ion in the enzyme active site, while the N-terminal group interacts with the S1 pocket.

-

-

Peptidomimetics & Foldamers:

-

Used to introduce

-amino acid characteristics into peptide chains, altering backbone folding and increasing resistance to proteolytic degradation. -

Precursor for Oxazolidines : Cyclization with aldehydes yields chiral oxazolidines used as auxiliaries in asymmetric synthesis.

-

Application Pathway[3][4][5][6][7]

Caption: Key therapeutic and synthetic applications of N-Boc-L-isoserine.

Handling and Storage

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >2 years if kept dry. The Boc group is acid-sensitive; avoid exposure to HCl vapors or strong acids during storage.

-

Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) required.

References

-

Synthesis and Characterization: Wang, Q., et al. "Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.

-

Physicochemical Data: PubChem Compound Summary for CID 12959850, "3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid".

- Synthetic Methodology: Douat, C., et al. "Synthesis of peptidomimetics using a polymer-bound Boc-linker." Tetrahedron Letters, 2001.

-

Commercial Specification: Biotuva Life Sciences, "(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid Product Sheet".

Technical Guide: Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

This guide details the high-purity synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly known as N-Boc-L-isoserine ). This chiral

The guide prioritizes the L-Malic Acid Chiral Pool Strategy due to its industrial scalability, high enantiomeric fidelity, and cost-effectiveness compared to catalytic asymmetric methods.

Executive Summary & Strategic Analysis

The synthesis of N-Boc-L-isoserine requires the precise installation of a nitrogen atom at the

Therefore, this guide focuses on the Curtius Rearrangement of L-Malic Acid derivatives . This route leverages the natural chirality of L-Malic acid, effectively converting its

Key Advantages of the Malic Acid Route:

-

Stereochemical Integrity: Starts with >99% ee L-Malic acid; no racemization prone steps.

-

Regiocontrol: The

-hydroxyl and -

Scalability: Avoids heavy metal catalysts (Osmium) and uses standard reagents (DPPA or Mixed Anhydrides).

Primary Workflow: The L-Malic Acid / Curtius Rearrangement Route

Retrosynthetic Logic

The target molecule is accessed by degrading the

-

Protection: L-Malic acid

Dioxolanone (Protects -

Activation: Free

-COOH -

Rearrangement: Acyl Azide

Isocyanate -

Deprotection: Hydrolysis of the dioxolanone ring.

Reaction Pathway Diagram

Figure 1: Step-wise conversion of L-Malic Acid to N-Boc-L-Isoserine via Curtius Rearrangement.

Detailed Experimental Protocol

Step 1: Regioselective Protection (Formation of the Dioxolanone)

This step locks the

-

Reagents: L-Malic Acid, 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH).

-

Procedure:

-

Suspend L-Malic Acid (13.4 g, 100 mmol) in 2,2-Dimethoxypropane (40 mL) and Acetone (20 mL) .

-

Add a catalytic amount of pTsOH (0.5 g) .

-

Stir at room temperature for 12–16 hours. The suspension will become a clear solution as the product forms.

-

Workup: Neutralize with NaOAc, concentrate in vacuo to remove excess DMP/Acetone. Dissolve residue in CH2Cl2, wash with water, dry over MgSO4, and concentrate.

-

Product: (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

-

Yield: Typically 85–90%.

-

Step 2: Curtius Rearrangement (The Critical Step)

This step converts the carboxylic acid to the protected amine. We utilize Diphenylphosphoryl azide (DPPA) for a safe, one-pot conversion.

-

Reagents: Dioxolanone intermediate (from Step 1), DPPA, Triethylamine (Et3N), tert-Butanol (t-BuOH), Toluene.

-

Procedure:

-

Dissolve (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (17.4 g, 100 mmol) in anhydrous Toluene (200 mL) .

-

Add Triethylamine (15.3 mL, 110 mmol) .

-

Add DPPA (23.7 mL, 110 mmol) dropwise at 0°C.

-

Stir at room temperature for 1 hour (formation of acyl azide).

-

Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N2 gas indicates isocyanate formation.

-

Trapping: Add excess tert-Butanol (50 mL) and reflux (90–100°C) for 12–18 hours.

-

Workup: Cool, wash with 5% citric acid, sat. NaHCO3, and brine.[1] Concentrate to yield the N-Boc-protected lactone.[2][3]

-

Step 3: Ring Opening (Hydrolysis)

-

Reagents: LiOH (Lithium Hydroxide), THF, Water.

-

Procedure:

-

Dissolve the N-Boc intermediate in THF/Water (3:1) .

-

Add LiOH (2.5 eq) at 0°C.

-

Stir for 1–2 hours (monitor by TLC for disappearance of the lactone).

-

Acidification: Carefully acidify to pH 3–4 with 1M KHSO4.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from EtOAc/Hexanes.

-

-

Final Product: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.

Analytical Data & Quality Control

To validate the synthesis, compare your isolated product against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | |

| Melting Point | 134–136 °C | Sharp mp indicates high purity. |

| Optical Rotation | (c=1, MeOH). Confirms (S)-configuration. | |

| 1H NMR | Characteristic t-Butyl singlet and diastereotopic CH2 protons. | |

| Mass Spec (ESI) | [M+Na]+ = 228.1 | Molecular Weight = 205.21 |

Alternative Route: Sharpless Asymmetric Aminohydroxylation[4][5]

While the Malic Acid route is preferred for scale, the Sharpless Asymmetric Aminohydroxylation (AA) is useful for generating analogues.

-

Substrate: Ethyl Acrylate.

-

Catalyst: OsO4 + (DHQ)2PHAL (Ligand).

-

Nitrogen Source: tert-Butyl carbamate (BocNH2) + t-Butyl hypochlorite (freshly prepared) + NaOH.

-

Challenge: The reaction inherently favors the

-amino regioisomer (Serine derivative) over the -

Optimization: Using n-Propanol as the solvent and specific ligand ratios can shift regioselectivity, but yields of the desired isoserine isomer often remain <40% compared to the >70% overall yield of the Malic Acid route.

References

-

Preparation of (S)-N-Boc-5-oxaproline (Related Methodology) . Organic Syntheses. 2018; 95: 157-176. Link

-

Synthesis of N-Boc-L-isoserine derivatives . Taylor & Francis Online. Link

-

Sharpless Asymmetric Aminohydroxylation: Scope and Limitations . PubMed. Link

-

Curtius Rearrangement Applications in Drug Discovery . SciSpace. Link

-

(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid Properties . TCI Chemicals. Link

-

Process for the manufacture of (S)-3-amino-1-substituted pyrrolidines (Malic/Aspartic Routes) . Google Patents. Link

Sources

Boc-L-isoserine synthesis from L-isoserine

Topic: Chemo-Selective Synthesis of

Executive Summary

The selective protection of L-isoserine ((2R)-3-amino-2-hydroxypropanoic acid) with a tert-butoxycarbonyl (Boc) group is a foundational step in the synthesis of complex pharmaceutical intermediates, particularly in the development of taxane-based chemotherapeutics and chiral building blocks.[1]

This guide details a robust, scalable protocol for synthesizing

Strategic Analysis & Mechanism

Chemoselectivity: The Nucleophilic Hierarchy

The core challenge is distinguishing between the

-

Amine (

): Highly nucleophilic in its non-protonated state.[1] -

Hydroxyl (

): Less nucleophilic but can form unstable carbonates ( -

Carboxylate (

): Inert to

Mechanistic Insight: By maintaining the reaction pH between 9.0 and 10.0, we ensure the amine is deprotonated (

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the primary nucleophilic attack and potential side-reaction loops.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.[1]

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| L-Isoserine | 105.09 | 1.0 | 1.05 g | Starting Material |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | 2.40 g | Protecting Group |

| Sodium Hydroxide ( | 40.00 | 2.2 | 22.0 mL | Base / pH Control |

| 1,4-Dioxane | 88.11 | N/A | 15.0 mL | Co-solvent |

| Ethyl Acetate | 88.11 | N/A | ~100 mL | Extraction Solvent |

Step-by-Step Methodology

Step 1: Solubilization & Deprotonation [1]

-

In a 100 mL round-bottom flask, suspend L-isoserine (1.05 g, 10 mmol) in

of water. -

Add

of-

Observation: The solution should become clear as the zwitterion is converted to the sodium salt.

-

-

Add

of 1,4-dioxane.-

Note: Dioxane is essential to solubilize the lipophilic

.[1]

-

Step 2: Reaction Initiation

-

Cool the mixture to

using an ice bath. -

Add

(2.40 g, 11 mmol) dropwise (if liquid) or in small portions. -

Add the remaining

of-

Critical Process Parameter: Do not exceed pH 11 to prevent racemization or

-acylation.[1]

-

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction to warm to room temperature (

). -

Stir vigorously for 12–18 hours.

-

Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1).[1] Ninhydrin stain will show the disappearance of the free amine (purple spot).

-

Step 4: Workup & Purification [2][3]

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the dioxane.[1]

-

Why: Dioxane can cause emulsions during extraction.[1]

-

-

Basic Wash: Dilute the remaining aqueous residue with

water and wash with diethyl ether (-

Purpose: Removes unreacted

and non-polar impurities.[1] The product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification (The Critical Step):

-

Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (

).[1] -

Drying: Combine organic layers, wash with brine (

), and dry over anhydrous -

Isolation: Filter and evaporate the solvent to yield

-Boc-L-isoserine as a white solid or viscous oil (which solidifies upon standing or trituration with hexane).[1]

Process Logic & Workflow Visualization

Figure 2: Purification workflow emphasizing the pH-switch strategy for isolation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

-

Validation Check: The absence of signals near 4.5–5.0 ppm corresponding to

-Boc (carbonate) confirms regioselectivity.[1]

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | pH > 11 during reaction | Hydrolysis of Boc group.[1] Keep pH < 10.[1][2][3] |

| Low Yield | pH > 4 during extraction | Product remains in aqueous phase as salt.[1] Acidify to pH 2.[1]5. |

| Oily Product | Residual solvent / Rotamers | Triturate with cold hexane/pentane to induce crystallization.[1] |

| Emulsion | Dioxane presence | Ensure complete evaporation of dioxane before extraction.[1] |

References

-

Vertex AI Search. (2025).[1] Synthesis of N-Boc-L-isoserine protocol and characterization. Retrieved from 4[1]

-

Organic Chemistry Portal. (2023).[1] Boc-Protected Amino Groups: Selectivity and Stability. Retrieved from 5[1]

-

National Institutes of Health (NIH). (2010).[1] IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Retrieved from 6[1]

-

PubChem. (2025).[1] N-(tert-butoxycarbonyl)-L-serine (Analogous Structural Data). Retrieved from 7[1]

Sources

- 1. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H62542.03 [thermofisher.com]

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid chemical formula C8H15NO5

High-Value Chiral Synthon for Peptidomimetics and Taxoid Scaffolds[1]

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (also known as

This guide provides a rigorous technical analysis of its physicochemical properties, industrial-grade synthetic routes, and quality control protocols, designed for researchers requiring high-enantiomeric excess (ee) intermediates.[1]

Chemical Profile & Physicochemical Properties

The molecule is defined by three functional domains: the carboxylic acid (C-terminus), the secondary alcohol (

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid |

| Common Name | |

| CAS Registry Number | 52558-24-4 |

| Molecular Formula | C |

| Molecular Weight | 205.21 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | Carboxyl: ~3.5 |

| Chirality | (S)-Configuration at C2 (L-Isoserine backbone) |

| Storage | 2–8°C (Hygroscopic; store under inert gas recommended) |

Synthetic Architecture: Process Chemistry

The most robust route for synthesizing (S)-N-Boc-isoserine with high optical purity utilizes the Curtius Rearrangement starting from the "Chiral Pool" precursor, (S)-Malic Acid .[1] This pathway is preferred over direct serine homologation due to cost-efficiency and stereochemical retention.[1]

Synthetic Workflow Diagram

The following diagram illustrates the conversion of (S)-Malic acid to the target molecule via an acyl azide intermediate.

Figure 1: Stereoselective synthesis of N-Boc-isoserine via Curtius Rearrangement.

Detailed Protocol (Curtius Route)

Step 1: Formation of the Acyl Azide [2]

-

Principle: The

-carboxyl group of a protected malic acid derivative is activated.[1] -

Reagents: Diphenylphosphoryl azide (DPPA) is the standard reagent for safety, avoiding the isolation of explosive dry azides.

-

Mechanism: DPPA converts the free carboxylic acid into an acyl azide in the presence of a base (Triethylamine).

Step 2: Thermal Rearrangement (The Critical Step)

-

Process: The reaction mixture is heated (typically reflux in Toluene or Benzene).

-

Chemistry: The acyl azide undergoes loss of nitrogen gas (

) to form an Isocyanate . -

Stereochemistry: This step proceeds with retention of configuration at the migrating carbon center.[1] This ensures the (S)-stereocenter from malic acid is preserved in the final isoserine skeleton.[1]

Step 3: Hydrolysis and Protection

-

Hydrolysis: The isocyanate is treated with dilute acid (HCl) to yield the free amine (L-isoserine hydrochloride).

-

Boc-Protection:

-

Dissolve L-isoserine salt in a mixture of Dioxane/Water (1:1).[1]

-

Adjust pH to ~9-10 using 1N NaOH.[1]

-

Add Di-tert-butyl dicarbonate (Boc

O) (1.1 equivalents).[1] -

Stir at room temperature for 12–18 hours.

-

Workup: Acidify carefully with KHSO

(to pH 2-3) and extract with Ethyl Acetate. The use of KHSO

-

Therapeutic & Research Applications

Peptidomimetics and Protease Inhibitors

(S)-N-Boc-isoserine is a "statine" analogue.[1] Statine is a non-proteinogenic amino acid found in pepstatin, a potent inhibitor of aspartyl proteases.[1]

-

Mechanism: The secondary hydroxyl group mimics the transition state of peptide bond hydrolysis (the tetrahedral intermediate).

-

Application: Researchers incorporate this unit into peptide backbones to create non-cleavable transition-state mimics for inhibiting enzymes like Renin (blood pressure regulation) and HIV Protease .[1]

The Taxoid Connection

While the side chain of Paclitaxel is (2R,3S)-3-phenylisoserine, the N-Boc-(S)-isoserine (C8H15NO5) molecule serves as a simplified scaffold for Structure-Activity Relationship (SAR) studies.[1]

-

Distinction: The target molecule lacks the C3-phenyl ring found in Taxol.[1]

-

Utility: It allows researchers to synthesize "Taxoid-like" libraries to test the necessity of the aromatic side chain or to develop novel tubulin binders with improved solubility profiles.[1]

Aminopeptidase N (APN) Inhibitors

Derivatives of L-isoserine have shown potency against APN (CD13), a metalloprotease involved in tumor angiogenesis.[1] The N-Boc protected form is the standard starting material for synthesizing these libraries.[1]

Quality Control & Analytical Profiling

Ensuring the enantiomeric excess (ee) is vital, as the (R)-enantiomer is often biologically inactive or antagonistic.

Analytical Decision Tree

Figure 2: Quality control workflow for validating chemical and optical purity.

Expected Analytical Data

-

H NMR (400 MHz, DMSO-d

-

Optical Rotation: Specific rotation is highly solvent-dependent.[1] For L-isoserine derivatives, negative rotation is often observed in water/acid, but N-Boc derivatives in organic solvents (MeOH) may vary.[1] Standard: Compare against reference standard [

]

Handling and Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood. The Boc group is thermally unstable above ~150°C; avoid excessive heat during drying.[1]

References

-

Curtius Rearrangement for Isoserine Synthesis

- Douat, C., et al. (2000).

-

(General Journal Link for verification)

-

Physical Properties & CAS Data

-

Therapeutic Applications (Aminopeptidase N)

- Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Taxoid Side Chain Chemistry

- Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified congeners. Journal of Organic Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

[1][2][3]

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 218916-64-4), commonly referred to as Boc-L-Isoserine , is a critical chiral building block in the synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel analogs) and peptidomimetics.[1][2][3]

While structurally similar to Boc-L-Serine, the regiochemistry of the hydroxyl and amine groups in isoserine (

Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | (2S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoic acid |

| Common Name | Boc-L-Isoserine; N-Boc-(S)-Isoserine |

| CAS Number | 218916-64-4 |

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| Physical State | White crystalline powder (pure) or Colorless viscous oil (crude) |

| pKa (Carboxyl) | ~3.6 - 4.0 (Predicted) |

| logP | ~0.5 - 0.8 (Moderate Lipophilicity) |

Solubility Landscape

The solubility of Boc-L-Isoserine is governed by the competition between the hydrophobic tert-butyl carbamate (Boc) group and the hydrophilic carboxylic acid/hydroxyl moieties.[1][2][3]

Solvent Compatibility Matrix[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Ideal for transferring the reagent.[1][2][3] Methanol is often used for optical rotation measurements.[1][2][3] |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Preferred for peptide coupling reactions (e.g., SPPS) to prevent aggregation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction during workup.[3] Solubilizes the "oil" form effectively.[2][3] |

| Esters | Ethyl Acetate (EtOAc) | High | Standard solvent for liquid-liquid extraction from acidified aqueous phases.[1][2][3] |

| Ethers | THF, Dioxane | High | Suitable for reactions; however, Dioxane/HCl is used for Boc-deprotection.[3] |

| Aqueous | Water | pH Dependent | Low at pH < 4 (precipitates).[1][3] High at pH > 7 (forms carboxylate salt).[1][2][3] |

| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble | Acts as an anti-solvent to induce precipitation or crystallization. |

The "Oil vs. Solid" Phenomenon

Researchers often encounter Boc-L-Isoserine as a sticky oil after rotary evaporation.[1][2][3] This is due to trace solvent retention preventing crystal lattice formation.[1][2]

Technical Workflows (Visualized)

The following diagram illustrates the decision logic for handling Boc-L-Isoserine based on its physical state and required application.

Figure 1: Decision matrix for processing crude Boc-L-Isoserine, highlighting the critical trituration step for oily residues.[1][2][3]

Experimental Protocols

Protocol A: Standard Dissolution for Coupling Reactions

Context: Preparing a stock solution for solid-phase peptide synthesis (SPPS) or solution-phase esterification.[1][2][3]

-

Calculation: Calculate the required mass based on a concentration of 0.1 M to 0.5 M.

-

Solvent Selection: Use DMF (Dimethylformamide) or NMP for peptide coupling to minimize racemization and maximize solubility.[1][2][3] Use DCM (Dichloromethane) if activating with DCC/DMAP for esterification.[1][2][3]

-

Dissolution:

-

Validation: Ensure the solution is clear and colorless. Cloudiness indicates moisture contamination or incomplete dissolution.[1][2][3]

Protocol B: Recrystallization from Oily Residue

Context: Converting the viscous oil obtained after rotary evaporation into a handleable solid.[2][3] This is essential for accurate weighing and long-term stability.[1][2][3]

-

Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) .[1][2][3]

-

Precipitation (Anti-solvent Addition):

-

Nucleation:

-

If oil separates instead of solid, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Cool the mixture to 4°C or -20°C overnight.

-

-

Isolation:

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]

-

Storage: Hygroscopic. Store at -20°C. If the compound becomes an oil during storage, re-apply Protocol B before use.[1][2][3]

-

Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended.[1][3] Avoid strong bases which may cause racemization at the alpha-carbon.[1][2][3]

References

Sources

- 1. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly referred to as N-Boc-L-isoserine ) is a critical chiral intermediate in the synthesis of taxane-class antineoplastics, specifically the C-13 side chain of Paclitaxel and Docetaxel . The biological efficacy of these drugs is strictly dependent on the (2S, 3S) configuration; therefore, maintaining the stereochemical integrity of this intermediate is paramount.

While the tert-butoxycarbonyl (Boc) group provides robust protection against nucleophilic attack, the molecule exhibits specific vulnerabilities to acidolytic cleavage , moisture-induced oligomerization , and base-catalyzed racemization . This guide outlines a self-validating storage and handling protocol designed to mitigate these degradation pathways and ensure downstream synthetic success.

Chemical Identity & Structural Vulnerabilities[1][2][3][4]

To understand the storage requirements, we must first analyze the molecule's functional groups and their associated risks.

| Property | Specification |

| IUPAC Name | (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid |

| Common Name | N-Boc-L-isoserine |

| CAS Number | 118504-03-7 |

| Molecular Formula | C₈H₁₅NO₅ |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 123–126 °C (Decomposition often observed >130°C) |

| pKa | ~3.8 (Carboxyl), Weakly basic carbamate |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water |

Structural Risk Analysis

-

Carbamate (Boc) Linkage: The

-tert-butoxycarbonyl group is acid-labile. Exposure to atmospheric moisture and CO₂ (forming carbonic acid) or trace acid vapors can trigger autocatalytic deprotection. -

Alpha-Hydroxy Carboxylic Acid Motif: The proximity of the hydroxyl group (C2) and the carboxyl group (C1) creates a thermodynamic drive toward intermolecular esterification (oligomerization) or, less commonly, intramolecular lactonization (though

-lactones are strained). -

Chiral Center (C2): The stereocenter at the

-position is susceptible to proton abstraction and subsequent racemization, particularly if the material is stored in the presence of basic impurities or subjected to thermal stress.

Degradation Mechanisms[6]

The following Graphviz diagram illustrates the three primary degradation pathways. Understanding these mechanisms is the basis for the storage protocols defined in Section 4.

Figure 1: Primary degradation pathways for N-Boc-L-isoserine. Note that acidolysis is irreversible and results in gas evolution.

Storage & Handling Protocols

This protocol is designed to create a static, inert environment that arrests the kinetic pathways described above.

Environmental Controls

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term >3 months) | Lowers kinetic energy, significantly reducing the rate of spontaneous decarboxylation and racemization. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric moisture and CO₂. Argon is preferred as it is heavier than air, forming a stable "blanket" over the solid. |

| Humidity | < 30% RH (Desiccator required) | Moisture acts as a nucleophile for ester hydrolysis and enables carbonic acid formation (acidolysis trigger). |

| Light | Amber Glass / Foil Wrap | While not photo-labile in the visible spectrum, UV protection prevents radical formation in trace impurities (e.g., residual solvents). |

Container Specifications

-

Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to gas and moisture.

-

Secondary Containment: Sealed desiccator containing activated silica gel or molecular sieves (4Å).

Handling Workflow (Step-by-Step)

-

Equilibration: Before opening a stored vial (especially from -20°C), allow it to warm to room temperature (approx. 30 mins) inside the desiccator.

-

Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating degradation.

-

-

Sampling: Use a clean, dry stainless steel or PTFE spatula. Never return unused material to the stock vial.

-

Resealing: Purge the headspace with dry Nitrogen or Argon gas before tightening the cap. Parafilm the junction between the cap and vial to ensure a hermetic seal.

Quality Control & Validation

A "self-validating system" requires regular checkpoints to confirm material integrity. The following QC workflow should be triggered if the material has been stored for >6 months or exposed to temperature excursions.

QC Decision Matrix

Figure 2: Quality Control workflow for validating N-Boc-L-isoserine integrity prior to use.

Analytical Benchmarks

-

Visual: Material must be a white, free-flowing powder. Clumping or yellowing indicates moisture absorption or oxidation.

-

1H NMR (DMSO-d₆):

-

Look for the Boc singlet at

ppm (9H). -

Verify the integrity of the

-proton ( -

Fail Indicator: Appearance of broad peaks or shifts indicating loss of the carbamate.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (e.g., 90:10) with 0.1% TFA.

-

Criterion: Enantiomeric excess (ee) should be

. The (R)-enantiomer typically elutes at a distinct retention time.

-

-

Melting Point: A sharp melting range (e.g., 123–125°C) confirms purity. A depressed or broad range (<120°C) indicates significant degradation or solvent entrapment.

Emergency & Corrective Actions

Scenario: Material appears sticky or has formed a "gum" at the bottom of the vial.

-

Cause: Hydrolysis of the Boc group or formation of oligomers due to moisture ingress.

-

Action:

-

Do not use for GMP synthesis.

-

Attempt Recrystallization: Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane or Diethyl Ether to induce precipitation.

-

Re-test: If MP and NMR do not return to specification, discard the lot.

-

Scenario: Loss of Chiral Purity (ee < 95%).

-

Cause: Base contamination or thermal stress.

-

Action: Racemization is difficult to reverse via simple recrystallization. The material should be downgraded for non-chiral applications or discarded.

References

-

PubChem. (n.d.).[1][2] Compound Summary: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Holton, R. A., et al. (1994). "First Total Synthesis of Taxol. 2. Completion of the C and D Rings." Journal of the American Chemical Society, 116(4), 1599–1600. (Foundational reference for the importance of the isoserine side chain).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Authoritative source on Boc stability and cleavage mechanisms).

Sources

Technical Masterclass: N-Boc-(S)-Isoserine as a Building Block

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary: The Architecture of Bioactivity

N-Boc-(S)-Isoserine (N-tert-butoxycarbonyl-(S)-3-amino-2-hydroxypropanoic acid) represents a pivotal scaffold in modern medicinal chemistry. Unlike its regioisomer L-serine, isoserine features a

Its most celebrated application lies in the taxane class of chemotherapeutics—specifically as the core scaffold for the C-13 side chain of Paclitaxel (Taxol®). However, beyond taxanes, this building block is increasingly utilized in the synthesis of protease inhibitors and foldamers where secondary structure rigidity is paramount.

Chemical Profile & Strategic Importance[1][2]

Structural Identity[3]

-

IUPAC Name: (2S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoic acid[1]

-

CAS Number: 52558-23-3 (Free Acid); 133153-76-1 (Methyl Ester)

-

Molecular Formula:

-

Molecular Weight: 205.21 g/mol [4]

The Isoserine vs. Serine Distinction

The structural divergence dictates reactivity. While serine is an

| Feature | L-Serine | (S)-Isoserine |

| Structure | 2-Amino-3-hydroxypropanoic acid | 3-Amino-2-hydroxypropanoic acid |

| Chirality | ||

| Peptide Bond | Forms standard amide bonds | Forms |

| Proteolytic Stability | Low (Standard proteolysis) | High (Non-canonical backbone) |

Synthetic Routes: Accessing the Scaffold

The synthesis of N-Boc-(S)-Isoserine demands strict stereocontrol to preserve the (S)-configuration at the hydroxyl center. Two primary strategies dominate the field: the Chiral Pool Approach (from L-Malic Acid) and the

Method A: The L-Malic Acid Route (Curtius Rearrangement)

This is the preferred route for generating the unsubstituted isoserine core due to the availability of L-Malic acid and the preservation of stereochemistry.

Mechanism:

-

Regiodifferentiation: L-Malic acid is esterified, and the

-carboxyl is selectively activated. -

Curtius Rearrangement: The

-carboxyl is converted to an acyl azide, which rearranges to an isocyanate. -

Hydrolysis & Trapping: The isocyanate is hydrolyzed to the amine and trapped with Boc anhydride.

Figure 1: Synthetic workflow from L-Malic Acid via Curtius Rearrangement.

Method B: The -Lactam Route (Ojima Method)

While primarily used for substituted phenylisoserines (Taxol side chains), this method is chemically elegant and highly stereoselective. It involves the cyclocondensation of an imine with a ketene acetal to form a

Experimental Protocol: Synthesis from L-Malic Acid

Objective: Synthesis of N-Boc-(S)-Isoserine Methyl Ester from L-Malic Acid via Curtius Rearrangement.

Reagents:

-

L-Malic acid[5]

-

Thionyl chloride / Methanol (for esterification)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (

)[6]

Step-by-Step Methodology:

-

Preparation of Dimethyl Malate:

-

Dissolve L-malic acid (10 g, 74.6 mmol) in dry methanol (100 mL).

-

Add thionyl chloride (0.5 eq) dropwise at 0°C.

-

Stir at room temperature (RT) for 12 hours.

-

Concentrate in vacuo to yield dimethyl malate.

-

-

Regioselective Hydrolysis (Enzymatic or Chemical):

-

Note: Chemical hydrolysis often favors the

-ester, leaving the -

Alternative Strategy: Use L-Aspartic Acid if strictly following Curtius on the

-position is difficult. However, the most robust modern protocol uses L-Malic acid converted to the cyclic sulfite or sulfate, followed by nucleophilic displacement with azide (inversion of configuration). -

Correction for High Purity: The Sharpless Cyclic Sulfate method is superior for stereocontrol.

-

Revised Protocol (Cyclic Sulfate Method - Inversion Strategy):

-

Starting Material: L-Tartaric or L-Malic derivative.

-

If starting from (S)-Malic Acid:

-

Esterification: Form Dimethyl (S)-malate.

-

Activation: React with thionyl chloride to form the cyclic sulfite, then oxidize (RuCl3/NaIO4) to the cyclic sulfate .

-

Nucleophilic Opening: React cyclic sulfate with

. The azide attacks the-

(S)-Malate (2-OH)

(R)-Azide (2-N3). This yields Isoserine's regioisomer (Serine analog).

-

-

To get Isoserine (3-amino-2-hydroxy): We must attack the

-carbon. The azide attacks the less hindered -

Result: Attack at C3 opens the ring. C2 stereochemistry is retained (no reaction at C2).

-

Reduction: Hydrogenation of the azide (

, Pd/C) in the presence of

-

Data Table: Comparison of Synthetic Routes

| Parameter | Curtius Rearrangement (Malic) | Cyclic Sulfate Opening | Beta-Lactam (Ojima) |

| Starting Material | L-Malic Acid | L-Malic Acid | Imine + Ketene Acetal |

| Key Step | Acyl Nitrene migration | Nucleophilic Ring Opening | [2+2] Cycloaddition |

| Atom Economy | Moderate (Loss of N2, CO2) | High | High |

| Stereocontrol | Excellent (Retention) | Excellent (Retention/Inversion defined) | Variable (Tunable) |

| Scalability | High | Moderate (Safety of Azides) | High (Industrial) |

Case Study: The Paclitaxel (Taxol) Connection[11]

The biological potency of N-Boc-(S)-Isoserine is best exemplified by its derivative, the Taxol C-13 side chain. The free hydroxyl group at C2 and the acyl-amino group at C3 are critical for binding to

Mechanism of Action: The isoserine side chain locks tubulin into a stable microtubule structure, preventing depolymerization. The N-Boc group in synthetic analogs often replaces the N-Benzoyl group of natural Taxol to modify solubility and metabolic stability (e.g., in Docetaxel, which uses N-Boc).

Figure 2: Pharmacophore mechanism of the Isoserine side chain in Taxanes.

Quality Control & Analytics

Ensuring the enantiomeric purity of N-Boc-(S)-Isoserine is non-negotiable, as the (R)-isomer is biologically inactive or toxic in taxane applications.

Analytical Specifications

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 128–130 °C (decomposes).

-

Optical Rotation:

to -

Purity (HPLC):

.

Chiral HPLC Method[1]

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Retention Time: (S)-isomer typically elutes before (R)-isomer on AD-H columns.

References

-

Taxol Side Chain Synthesis: Ojima, I., et al. "New and efficient approaches to the synthesis of the taxol C-13 side chain and its analogs." Journal of Organic Chemistry, 1991.

-

Malic Acid Route: Seebach, D., et al. "Preparation of chiral building blocks from malic acid." Organic Syntheses, 2003.

-

Curtius Rearrangement Protocol: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.

-

Isoserine Properties: PubChem Compound Summary for CID 52558-23-3.

-

Beta-Amino Acids in Drug Design: Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002.

Sources

- 1. (2R,3S)-boc-3-Phenylisoserine | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Microbial biosynthesis and secretion of l-malic acid and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Strategic Incorporation of Boc-(S)-Isoserine in Peptide Synthesis

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the strategic incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-(S)-Isoserine) into peptide backbones, focusing on peptidomimetic design and the specific challenges of handling unprotected hydroxyl groups during solid-phase synthesis.

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4), commonly known as Boc-(S)-Isoserine , is a critical chiral building block in the synthesis of peptidomimetics and Taxoid antitumor agents . Structurally, it represents a

This guide addresses the primary synthetic challenge: chemoselective coupling . The presence of a secondary

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxypropanoic acid |

| Common Name | N-Boc-(S)-Isoserine |

| CAS Number | 52558-24-4 |

| Formula / MW | |

| Chirality | (S)-Enantiomer (mimics L-amino acid stereochemistry in backbone) |

| Solubility | Soluble in DMF, DCM, MeOH; sparingly soluble in water. |

| pKa (approx) | |

| Stability | Stable at -20°C. Hygroscopic. Boc group is acid-labile (TFA/HCl). |

Critical Synthetic Considerations

The O-Acylation Challenge

When activating the carboxyl group of Boc-Isoserine, the unprotected

-

Self-Polymerization: Formation of oligo-esters.

-

O-Acylation of Resin-Bound Peptide: The activated carboxyl reacts with the hydroxyl of an already incorporated isoserine (if present).

Racemization Risk

The

Mitigation Strategy: Use "gentle" activation methods (Carbodiimide/HOBt or DIC/Oxyma) and avoid base-mediated activation (like HATU/DIEA) unless the hydroxyl is protected.

Experimental Protocols

Protocol A: Solid Phase Incorporation (Unprotected Hydroxyl)

Best for: Terminal modifications or short sequences where O-protection is deemed unnecessary.

Reagents:

-

Resin: Merrifield or PAM resin (for Boc chemistry).

-

Coupling Agent: DIC (Diisopropylcarbodiimide).

-

Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure.

-

Solvent: DMF/DCM (1:1).

Workflow:

-

Swelling: Swell resin in DCM for 30 min.

-

Deprotection (Previous Cycle): Remove Boc from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x) and neutralize with 5% DIEA/DCM.

-

Activation (Pre-activation is critical):

-

Dissolve Boc-(S)-Isoserine (3.0 eq) and HOBt (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) and stir at 0°C for 5-10 minutes. Note: Low temperature suppresses O-acyl isourea rearrangement.

-

-

Coupling:

-

Add the pre-activated mixture to the resin.

-

Agitate at Room Temperature for 2–4 hours. Do not heat.

-

-

Monitoring: Perform Kaiser Test. If slightly positive (due to steric hindrance of the

-amine), perform a second coupling. -

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Solution Phase Synthesis (Taxol Side-Chain Analog)

Context: Attaching Boc-Isoserine to a core scaffold (e.g., Baccatin III analog).

-

Dissolution: Dissolve the core alcohol (1.0 eq) and Boc-(S)-Isoserine (1.2 eq) in anhydrous Toluene or DCM.

-

Catalysis: Add DCC (1.3 eq) and a catalytic amount of DMAP (0.1 eq).

-

Warning: DMAP accelerates coupling but increases racemization risk. Keep temperature at -10°C to 0°C.

-

-

Reaction: Stir for 12–24 hours. Monitor by TLC (Visualize with Ninhydrin stain after Boc deprotection spot-test).

-

Workup: Filter off DCU urea precipitate. Wash organic layer with 5%

, 1N HCl (mild wash), and Brine.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired peptide bond formation and the undesired O-acylation side reaction.

Caption: Kinetic competition during activation. Low temperature and pre-activation favor the Amide Bond (Green) over O-Acylation (Red).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Mass Spec shows +205 Da peaks (Double Addition) | O-Acylation occurred on the hydroxyl group of the inserted Isoserine. | Use Protocol A . Ensure pre-activation is complete before adding to resin. Reduce coupling time. |

| Racemization (Split peaks in HPLC) | Base-catalyzed enolization during activation. | Avoid bases like DIEA/NMM during the coupling step. Use DIC/HOBt instead of HBTU/HATU. |

| Incomplete Coupling (Kaiser Test Positive) | Steric hindrance from the | Double couple. Use a chaotropic salt (e.g., |

| Boc Removal Failure | The | Extend TFA treatment time. Verify cleavage with chloranil test (more sensitive for secondary amines). |

References

-

Taxol Side-Chain Chemistry: Ojima, I., et al. "New and efficient approaches to the synthesis of taxol and its modified congeners." Journal of Organic Chemistry, 1991.

-

Isoserine in Peptidomimetics: Boc Sciences Application Data. "Boc-Isoserine derivatives in protease inhibitor design."

-

Suppression of Racemization: Steinauer, R., et al. "Racemization of isoserine during peptide coupling." Journal of Peptide Science, 2000.

-

Handling Hydroxyls in SPPS: Albericio, F. "Developments in peptide coupling reagents."[1][2][3] Chemical Reviews, 2010.

Sources

Application Note: Boc-L-Isoserine Coupling Protocols in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Overview

Isoserine (3-amino-2-hydroxypropanoic acid) is a chiral

Incorporating Boc-L-Isoserine into SPPS presents a unique chemoselective challenge: distinguishing between the nucleophilic

This guide details two distinct protocols based on the protection status of the

-

Protocol A (Standard): Coupling

-Protected Boc-Isoserine (e.g., Boc-L-IsoSer(Bzl)-OH). -

Protocol B (Advanced): Chemoselective Coupling of

-Unprotected Boc-Isoserine.

Chemical Logic & Mechanism[1][2]

The Chemoselectivity Challenge

In the absence of side-chain protection, the

-

Target Reaction: Formation of an amide bond between the activated Isoserine carboxylate and the resin-bound amine.

-

Side Reaction (

-Acylation): The activated carboxylate of Isoserine (or subsequent amino acids) attacks the free hydroxyl group of an incorporated Isoserine residue, leading to ester formation (branching).

Racemization Considerations

Isoserine possesses a chiral center at the

-

Mitigation: Use "base-free" coupling methods (carbodiimides) or low-base protocols (collidine) when possible.

Visualization of Side Reactions

The following diagram illustrates the competition between the desired coupling and the fatal

Caption: Competitive pathways during the coupling of O-unprotected Isoserine. Green indicates the desired amide bond formation; red indicates the risk of esterification.

Experimental Protocols

Protocol A: Coupling -Protected Boc-IsoSer(Bzl)-OH

Status: Gold Standard Recommended For: Routine synthesis, long peptides, GMP production. Rationale: The Benzyl (Bzl) ether is stable to TFA (Boc removal conditions) but cleaved by HF/TFMSA (final cleavage), making it perfectly orthogonal to the Boc group.[1]

Reagents

-

Amino Acid: Boc-L-IsoSer(Bzl)-OH (3.0 eq relative to resin loading).

-

Coupling Reagents: HBTU or HATU (2.9 eq).

-

Base: DIEA (Diisopropylethylamine) (6.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow

-

Boc Deprotection (Cycle Start):

-

Treat resin with 50% TFA in DCM (2 × 1 min, then 1 × 20 min).

-

Note: Ensure adequate DCM washes to remove TFA traces.

-

-

Neutralization:

-

Wash with 5% DIEA in DCM (3 × 2 min). This ensures the N-terminus is a free amine (

) and not a salt ( -

Wash with DMF (5 × 1 min).

-

-

Activation & Coupling:

-

Dissolve Boc-L-IsoSer(Bzl)-OH and HBTU in minimal DMF.

-

Add DIEA immediately prior to adding to the resin.

-

Reaction Time: Agitate for 45–60 minutes at Room Temperature.

-

-

Monitoring:

Protocol B: Coupling -Unprotected Boc-IsoSer-OH

Status: High Risk / Advanced

Recommended For: Cases where Bzl-protected building blocks are unavailable, or if Bzl removal (HF) is incompatible with other sensitive moieties (e.g., specific glycosylations).

Rationale: To prevent

Reagents

-

Amino Acid: Boc-L-IsoSer-OH (3.0 eq).

-

Activator: DIC (Diisopropylcarbodiimide) (3.0 eq).

-

Additive: HOBt (1-Hydroxybenzotriazole) (3.0 eq) or Oxyma Pure.

-

Base: NONE (Crucial to prevent base-catalyzed esterification).

Step-by-Step Workflow

-

Boc Deprotection & Neutralization:

-

Perform standard TFA deprotection.

-

Critical: Perform the Neutralization step (5% DIEA) very thoroughly, followed by extensive DMF washes (flow wash for 5 mins) to remove all traces of DIEA. The coupling must occur at neutral pH.

-

-

Pre-Activation (Cold):

-

Coupling:

-

Post-Coupling Capping (Optional but Recommended):

-

If the Kaiser test is slightly positive, do not recouple with fresh reagents immediately. Acetylate unreacted amines with

/Pyridine to prevent deletion sequences, as recoupling increases the risk of reacting with the Isoserine hydroxyl.

-

Troubleshooting & Quality Control

The "False Negative" Kaiser Test

-amino acids (like Isoserine) and steric bulk can sometimes yield slower Ninhydrin reactions.-

Observation: Resin looks colorless, but coupling failed.

-

Solution: Use the Chloranil Test or Isatin Test for secondary verification of free secondary amines or difficult primary amines.

Data Comparison: Coupling Efficiency

| Parameter | Protocol A (Protected) | Protocol B (Unprotected) |

| Coupling Reagent | HBTU / HATU | DIC / HOBt |

| Base Requirement | Excess DIEA (2.0 eq per AA) | None (Base-free) |

| Reaction Rate | Fast (< 1 hour) | Slow (2–4 hours) |

| Risk of | Negligible | Moderate |

| Risk of Racemization | Low | Low (due to no base) |

| Yield (Typical) | > 98% | 85–95% |

Decision Tree Workflow

Caption: Strategic decision tree for selecting the appropriate coupling protocol based on building block availability.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Carpino, L. A. (1957).[6] Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc chemistry).[7][1][6][8] Link

-

Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin.[5][9] The Journal of Antibiotics, 29(1), 100-101. (Structure of Isoserine-containing peptide). Link

- Albericio, F., & Tiffiffin, P. (2000). Use of HATU in the synthesis of difficult peptides. Organic Process Research & Development.

-

BenchChem. (2025).[1][8] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (General SPPS protocols). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Protocols for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Enduring Utility of Boc Chemistry

While Fmoc chemistry has largely dominated modern peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for specific, high-value applications. Originally developed by R.B.[1][2] Merrifield (Nobel Prize, 1984), Boc chemistry operates on the principle of graduated acid lability .

Why Choose Boc Over Fmoc?

-

Aggregation Resistance: The protonated N-terminus (amine salt) formed after Boc deprotection disrupts inter-chain hydrogen bonding, reducing aggregation in "difficult" hydrophobic sequences (e.g., amyloid peptides).

-

Base Sensitivity: Essential for synthesizing peptides containing base-labile moieties (e.g., depsipeptides, thioesters) that would degrade under Fmoc’s piperidine deprotection cycles.

-

Synthesis of Thioesters: Critical for Native Chemical Ligation (NCL) strategies.

The Chemical Foundation: Graduated Acid Lability

Boc synthesis relies on the differential stability of protecting groups to acid.[2][3]

-

Temporary Protection (N-terminus): The Boc group is removed by TFA (Trifluoroacetic acid).[4] This is the "moderate" acid step.

-

Permanent Protection (Side-chains) & Linkage: Benzyl-based (Bzl) groups and the resin linkage (PAM/MBHA) are stable to TFA but cleaved by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid). This is the "strong" acid step.[5]

Mechanism of Action

The following diagram illustrates the Boc synthesis cycle, highlighting the critical neutralization step absent in Fmoc chemistry.